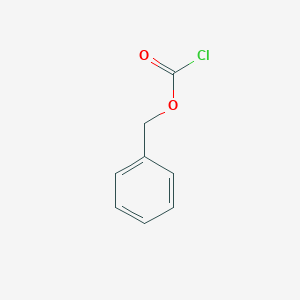

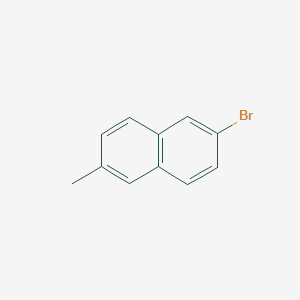

2-溴-6-甲基萘

描述

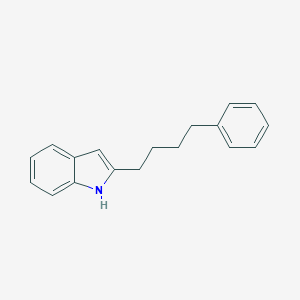

2-Bromo-6-methylnaphthalene is a compound that has been studied for its potential applications in pharmaceuticals, particularly as an anti-cancer agent. It is also an important intermediate in the synthesis of various organic compounds, including non-steroidal anti-inflammatory agents .

Synthesis Analysis

The synthesis of 2-Bromo-6-methylnaphthalene and its derivatives has been explored through various methods. One approach involves the Diels-Alder reaction, which can produce regioisomeric naphthalenes . Another method includes a practical route involving tandem Michael addition-Claisen condensation and CuBr2-mediated multi-step reactions . Additionally, a synthesis from 6-bromo-2-naphthol using environmentally benign reagents like dimethyl carbonate has been reported, highlighting the shift towards more sustainable practices in chemical synthesis .

Molecular Structure Analysis

The molecular structure and electronic properties of 2-Bromo-6-methylnaphthalene derivatives have been investigated using spectroscopic methods and computational chemistry. Density Functional Theory (DFT) has been employed to study the vibrational modes, molecular orbitals, and electron localization functions, providing insights into the stability and reactivity of the molecule .

Chemical Reactions Analysis

2-Bromo-6-methylnaphthalene can undergo various chemical reactions, including oxidation processes. For instance, the oxidation of 2-methylnaphthalene by potassium monopersulfate in the presence of metalloporphyrins yields naphthoquinones, which are valuable in the synthesis of vitamins and other bioactive compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-methylnaphthalene derivatives have been characterized through experimental and theoretical studies. The compound's fluorescence properties have been utilized in the development of a fluorescent labeling reagent for HPLC analysis of carboxylic acids, demonstrating its utility in analytical chemistry . The electronic properties, such as the HOMO-LUMO energy gap, indicate the molecule's stability and potential for electron transfer processes .

科学研究应用

合成和中间应用

- 2-溴-6-甲基萘是合成非甾体抗炎药物如那布美通和萘普生的关键中间体。已经使用各种方法合成,包括两相电解技术和环保替代品如碳酸二甲酯 (Xu & He, 2010)。

- 它还用于合成1-甲氧基-2-甲基-萘,这是通过对2-甲基萘溴化然后与甲氧基钠反应得到的产物 (Wang Hai-yang, 2009)。

光谱和理论分析

- 一项涉及使用DFT方法对2-溴-6-甲氧基萘(2BMN)进行振动、电子和电荷转移分析的研究揭示了其稳定性和作为抗癌药物的潜力。分子对接研究表明其具有抗癌活性,低结合能表明其适用于药物开发 (Saji et al., 2021)。

化学性质和反应

- 已对该化合物的结构和相互作用进行了研究,揭示了其在晶态状态下甲基和取代卤素之间的相互吸引 (Calvet et al., 1999)。

- 在催化中,已经检验了2-溴-6-甲基萘在形状选择性甲基化反应中的作用,特别是在合成2,6-二甲基萘,这是高级聚合物的前体 (Zhao et al., 2008)。

医药应用

- 它已被用作制药中胆酸的荧光标记试剂,通过HPLC-荧光测定促进其分析 (Cavrini et al., 1993)。

环境和安全方面

- 对2-溴-6-甲基萘的研究还涵盖了安全和环境方面,如寻找更安全的合成途径以及了解其在生物体内的毒理学特性 (Xu & He, 2010)。

安全和危害

When handling 2-Bromo-6-methylnaphthalene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

2-bromo-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGQAYZZFOJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348767 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methylnaphthalene | |

CAS RN |

37796-78-4 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)